molecular formula C23H16N4 B12635799 4-[Bis(2-cyanobenzyl)amino]benzonitrile

4-[Bis(2-cyanobenzyl)amino]benzonitrile

Cat. No.: B12635799
M. Wt: 348.4 g/mol
InChI Key: RXXXIBWYXWAPKV-UHFFFAOYSA-N
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Description

4-[Bis(2-cyanobenzyl)amino]benzonitrile is an organic compound with the molecular formula C23H16N4 It is characterized by the presence of two cyanobenzyl groups attached to an amino group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-cyanobenzyl)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with 2-cyanobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or acetonitrile under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-cyanobenzyl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding nitrile oxides or carboxylic acids.

    Reduction: Formation of primary amines or secondary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-[Bis(2-cyanobenzyl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-[Bis(2-cyanobenzyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: A precursor in the synthesis of 4-[Bis(2-cyanobenzyl)amino]benzonitrile.

    2-Cyanobenzyl chloride: Another precursor used in the synthesis.

    Benzonitrile derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

This compound is unique due to the presence of two cyanobenzyl groups attached to an amino group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H16N4

Molecular Weight

348.4 g/mol

IUPAC Name

2-[[4-cyano-N-[(2-cyanophenyl)methyl]anilino]methyl]benzonitrile

InChI

InChI=1S/C23H16N4/c24-13-18-9-11-23(12-10-18)27(16-21-7-3-1-5-19(21)14-25)17-22-8-4-2-6-20(22)15-26/h1-12H,16-17H2

InChI Key

RXXXIBWYXWAPKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CC=C2C#N)C3=CC=C(C=C3)C#N)C#N

Origin of Product

United States

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